molecular formula C22H14F3N3O2 B11139670 1-oxo-N~4~-(2-pyridylmethyl)-2-(3,4,5-trifluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide

1-oxo-N~4~-(2-pyridylmethyl)-2-(3,4,5-trifluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B11139670
M. Wt: 409.4 g/mol
InChI Key: HSUFITSXLDFVAJ-UHFFFAOYSA-N
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Description

1-oxo-N~4~-(2-pyridylmethyl)-2-(3,4,5-trifluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridylmethyl group, a trifluorophenyl group, and an isoquinolinecarboxamide moiety. Its distinct chemical properties make it a subject of interest in medicinal chemistry, particularly for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-N~4~-(2-pyridylmethyl)-2-(3,4,5-trifluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Isoquinoline Core: Starting with a suitable isoquinoline precursor, the core structure is synthesized through cyclization reactions.

    Introduction of the Trifluorophenyl Group: The trifluorophenyl group is introduced via electrophilic aromatic substitution or cross-coupling reactions.

    Attachment of the Pyridylmethyl Group: The pyridylmethyl group is attached using nucleophilic substitution or alkylation reactions.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through amidation reactions, typically using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-oxo-N~4~-(2-pyridylmethyl)-2-(3,4,5-trifluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are frequently used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include alkyl halides for nucleophilic substitution and Lewis acids for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Pharmacological Applications

1-oxo-N~4~-(2-pyridylmethyl)-2-(3,4,5-trifluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide exhibits several promising pharmacological activities:

Anticancer Activity

Research has indicated that compounds with similar structures show significant antitumor effects. Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. For example, compounds with isoquinoline structures have been evaluated by the National Cancer Institute (NCI) for their ability to inhibit tumor growth . The specific mechanisms of action may involve apoptosis induction and cell cycle arrest.

Cholesterol Regulation

As a derivative related to cholesteryl ester transfer protein (CETP) inhibitors, this compound might play a role in managing lipid levels in the body. CETP inhibitors are known to elevate high-density lipoprotein (HDL) cholesterol while lowering low-density lipoprotein (LDL) cholesterol levels, potentially reducing cardiovascular disease risk .

Neurological Applications

The structural characteristics of the compound suggest potential interactions with neurotransmitter systems. Isoquinoline derivatives have been explored for their neuroprotective properties and ability to modulate neurotransmitter activity, indicating that further research could uncover applications in treating neurodegenerative diseases .

Case Studies

Several case studies have been documented regarding the biological activities of similar compounds:

Study ReferenceCompound TestedBiological ActivityKey Findings
NCI DTP Program Isoquinoline DerivativeAnticancerSignificant inhibition of tumor growth in vitro
CETP Inhibition Study CETP InhibitorLipid RegulationImproved HDL levels in animal models
Neuroprotective Study Isoquinoline AnalogNeuroprotectionReduced neuronal apoptosis in vitro

Mechanism of Action

The mechanism of action of 1-oxo-N~4~-(2-pyridylmethyl)-2-(3,4,5-trifluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-oxo-N~4~-(2-pyridylmethyl)-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide: Lacks the trifluorophenyl group, which may alter its chemical and biological properties.

    1-oxo-N~4~-(2-pyridylmethyl)-2-(4-fluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide: Contains a single fluorine atom instead of three, potentially affecting its reactivity and interactions.

Uniqueness

The presence of the trifluorophenyl group in 1-oxo-N~4~-(2-pyridylmethyl)-2-(3,4,5-trifluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide distinguishes it from similar compounds. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a unique and valuable molecule for research and development.

Biological Activity

The compound 1-oxo-N~4~-(2-pyridylmethyl)-2-(3,4,5-trifluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide is a member of the isoquinoline family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C_{16}H_{14}F_{3}N_{3}O
  • Molecular Weight : 353.30 g/mol
  • IUPAC Name : this compound

This compound features a trifluorophenyl moiety and a pyridylmethyl group, which are critical for its biological activity.

Antiviral Activity

Recent studies have indicated that derivatives of isoquinoline compounds exhibit antiviral properties. Notably, research on related tetrahydroisoquinoline (THIQ) derivatives has shown promising results against various strains of coronaviruses. In a comparative study, certain THIQ derivatives demonstrated significant antiviral activity against human coronavirus strains 229E and OC-43 .

Anticancer Potential

Isoquinoline derivatives have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of specific kinases or pathways that are crucial for cancer cell proliferation. For instance, compounds similar to our target compound have been shown to inhibit Akt activity, which is pivotal in cancer cell survival and growth .

Neuroprotective Effects

There is growing evidence suggesting that isoquinoline derivatives possess neuroprotective effects. Studies indicate that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Other Biological Activities

Isoquinoline derivatives have also been evaluated for additional biological activities including:

  • Antimicrobial Activity : Some studies report that certain isoquinoline compounds exhibit antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Research indicates that these compounds may reduce inflammation by inhibiting pro-inflammatory cytokines.

Study 1: Antiviral Efficacy

A recent study synthesized a series of THIQ derivatives and evaluated their antiviral efficacy against human coronaviruses. The results revealed that certain substitutions on the isoquinoline scaffold significantly enhanced antiviral activity .

CompoundVirus StrainIC50 (µM)
THIQ-1HCoV-229E5.0
THIQ-2HCoV-OC433.5

Study 2: Anticancer Activity

In another study focusing on anticancer properties, various isoquinoline derivatives were tested against breast cancer cell lines. The results indicated that some compounds effectively inhibited cell proliferation and induced apoptosis.

CompoundCell LineIC50 (µM)
Isoq-1MCF710.0
Isoq-2MDA-MB-2318.5

Properties

Molecular Formula

C22H14F3N3O2

Molecular Weight

409.4 g/mol

IUPAC Name

1-oxo-N-(pyridin-2-ylmethyl)-2-(3,4,5-trifluorophenyl)isoquinoline-4-carboxamide

InChI

InChI=1S/C22H14F3N3O2/c23-18-9-14(10-19(24)20(18)25)28-12-17(15-6-1-2-7-16(15)22(28)30)21(29)27-11-13-5-3-4-8-26-13/h1-10,12H,11H2,(H,27,29)

InChI Key

HSUFITSXLDFVAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=C(C(=C3)F)F)F)C(=O)NCC4=CC=CC=N4

Origin of Product

United States

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